molecular formula C26H29NO2 B13987302 3-(1-{4-[2-(Dimethylamino)ethoxy]phenyl}-2-phenylbut-1-en-1-yl)phenol CAS No. 83647-29-4

3-(1-{4-[2-(Dimethylamino)ethoxy]phenyl}-2-phenylbut-1-en-1-yl)phenol

Cat. No.: B13987302
CAS No.: 83647-29-4
M. Wt: 387.5 g/mol
InChI Key: ZQZFYGIXNQKOAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-{4-[2-(Dimethylamino)ethoxy]phenyl}-2-phenylbut-1-en-1-yl)phenol is a synthetic organic compound intended for research and development purposes. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers investigating the structure-activity relationships of compounds featuring a dimethylaminoethoxy phenyl moiety may find this chemical particularly valuable. This functional group is seen in various pharmacologically active molecules, such as Itopride, a prokinetic agent used in the management of functional dyspepsia . Handling of this compound should be conducted with appropriate precautions. As a general safety practice, researchers should consult the relevant Safety Data Sheet (SDS) prior to use and employ personal protective equipment. This compound is supplied for laboratory analysis and chemical research within controlled environments.

Properties

IUPAC Name

3-[1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29NO2/c1-4-25(20-9-6-5-7-10-20)26(22-11-8-12-23(28)19-22)21-13-15-24(16-14-21)29-18-17-27(2)3/h5-16,19,28H,4,17-18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQZFYGIXNQKOAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(C1=CC=C(C=C1)OCCN(C)C)C2=CC(=CC=C2)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20274463
Record name 3-(1-{4-[2-(Dimethylamino)ethoxy]phenyl}-2-phenylbut-1-en-1-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20274463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83647-29-4
Record name 3-(1-{4-[2-(Dimethylamino)ethoxy]phenyl}-2-phenylbut-1-en-1-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20274463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Stepwise Synthetic Procedures

Step Transformation Reagents and Conditions Yield / Notes
1 Protection of phenol hydroxyl group Methoxymethyl chloride (MOMCl), K2CO3, acetone, 70°C Protects phenol for subsequent lithiation
2 Ortho-lithiation and iodination Lithium diisopropylamide (LDA), I2, THF, −78 to 0°C Introduces iodine ortho to phenol
3 O-Alkylation with methyl 4-bromocrotonate K2CO3, DMF, 0°C Adds crotonate side chain for Heck cyclization
4 Intramolecular Heck reaction Pd(OAc)2, NaHCO2, Na2CO3, BnEt3NCl, DMF, 70°C Forms butenyl linkage (34% over 5 steps)
5 Reduction of ester to alcohol Lithium aluminum hydride (LiAlH4), THF, 0°C Converts ester to primary alcohol
6 Protection of alcohol as silyl ether Tert-butyldimethylsilyl chloride (TBSCl), imidazole, DMF, 0°C Protects alcohol for further manipulation (84% over 2 steps)
7 Grignard addition to epoxide Grignard reagent from step 6, CuI, THF, 0°C Opens epoxide introducing amino alcohol moiety
8 Mitsunobu reaction with phthalimide Phthalimide, PPh3, DEAD, THF, 0°C Converts alcohol to phthalimido derivative (48% over 3 steps)
9 Swern oxidation and homologation (COCl)2, DMSO, Et3N, Ohira–Bestmann reagent, MeOH, 0°C Converts alcohol to alkyne intermediate (54% over 3 steps)
10 Phthalimide removal and reductive methylation 2-Aminoethanol, formaldehyde, NaBH(OAc)3, CH3CN, r.t. Introduces dimethylamino group via reductive amination
11 Deprotection of TBS group Tetrabutylammonium fluoride (TBAF), THF, r.t. Releases free hydroxyl group (67% over 3 steps)
12 Final aryl ether formation Phenols, PPh3, bis(2-methoxyethyl) azodicarboxylate (DMEAD), THF, r.t. Mitsunobu coupling to attach phenol moiety (32–63%)

This sequence is adapted from a detailed synthetic study on trisubstituted benzofuran derivatives, which shares significant synthetic intermediates and methodology with the target compound.

Detailed Reaction Conditions and Notes

  • Protection and Lithiation: The phenol hydroxyl is protected using methoxymethyl chloride to prevent side reactions during lithiation. Ortho-lithiation is achieved using LDA at low temperature, followed by iodination with iodine to introduce a halogen handle for subsequent coupling.

  • Alkylation and Heck Reaction: The iodinated intermediate undergoes O-alkylation with methyl 4-bromocrotonate to introduce a crotonate moiety, which is then cyclized intramolecularly via a palladium-catalyzed Heck reaction to form the butenyl backbone.

  • Reduction and Protection: The ester formed is reduced to the corresponding alcohol using lithium aluminum hydride, and the alcohol is protected as a tert-butyldimethylsilyl ether to allow for further functionalization without interference.

  • Grignard Addition and Mitsunobu Reaction: A Grignard reagent derived from the silyl ether intermediate is reacted with a tetrahydropyranyl-protected glycidol epoxide in the presence of copper(I) iodide to introduce an amino alcohol side chain. This alcohol is then converted to a phthalimide derivative via Mitsunobu reaction, which is a key step for introducing the amino functionality.

  • Oxidation and Homologation: The alcohol is oxidized using Swern oxidation conditions and then homologated using the Ohira–Bestmann reagent to introduce an alkyne functionality, critical for further transformations.

  • Phthalimide Removal and Reductive Methylation: The phthalimide protecting group is removed by treatment with 2-aminoethanol, and the resulting amine is methylated reductively with formaldehyde and sodium triacetoxyborohydride to yield the dimethylamino group.

  • Deprotection and Final Coupling: The silyl protecting group is removed using tetrabutylammonium fluoride, and the final aryl ether is formed via Mitsunobu coupling with various phenols to yield the target compound with phenol substitution.

Summary Table of Key Reagents and Yields

Synthetic Step Reagents/Conditions Yield (%) Comments
Phenol protection Methoxymethyl chloride, K2CO3, acetone, 70°C Not specified Essential for lithiation step
Ortho-lithiation and iodination LDA, I2, THF, −78 to 0°C Not specified Introduces halogen for coupling
O-Alkylation Methyl 4-bromocrotonate, K2CO3, DMF, 0°C Not specified Prepares for Heck reaction
Intramolecular Heck reaction Pd(OAc)2, NaHCO2, Na2CO3, BnEt3NCl, DMF, 70°C 34% (over 5 steps) Forms butenyl linkage
Reduction to alcohol LiAlH4, THF, 0°C Not specified Converts ester to alcohol
Alcohol protection TBSCl, imidazole, DMF, 0°C 84% (over 2 steps) Protects alcohol
Grignard addition Grignard reagent, CuI, THF, 0°C Not specified Opens epoxide
Mitsunobu phthalimide substitution Phthalimide, PPh3, DEAD, THF, 0°C 48% (over 3 steps) Introduces amino functionality
Oxidation and homologation (COCl)2, DMSO, Et3N; Ohira–Bestmann reagent, MeOH, 0°C 54% (over 3 steps) Alkyne formation
Phthalimide removal and methylation 2-Aminoethanol, formaldehyde, NaBH(OAc)3, CH3CN, r.t. Not specified Dimethylamino group introduction
Deprotection of TBS TBAF, THF, r.t. 67% (over 3 steps) Releases free hydroxyl
Final aryl ether formation Phenols, PPh3, DMEAD, THF, r.t. 32–63% Mitsunobu coupling

Chemical Reactions Analysis

Types of Reactions

3-(1-{4-[2-(Dimethylamino)ethoxy]phenyl}-2-phenylbut-1-en-1-yl)phenol undergoes various types of chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The double bond in the butenyl chain can be reduced to form saturated derivatives.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of saturated phenolic derivatives.

    Substitution: Formation of substituted phenolic compounds.

Scientific Research Applications

3-(1-{4-[2-(Dimethylamino)ethoxy]phenyl}-2-phenylbut-1-en-1-yl)phenol has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(1-{4-[2-(Dimethylamino)ethoxy]phenyl}-2-phenylbut-1-en-1-yl)phenol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with estrogen receptors, influencing gene expression and cellular responses.

    Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Structural Analogues of Droloxifene

The following table summarizes key structural analogues, their molecular properties, and functional distinctions:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
(E)-Droloxifene 82413-20-5 C₂₆H₂₉NO₂ 387.52 E-isomer; hydroxyl at 3-position; dimethylaminoethoxy side chain
(Z)-Droloxifene 165813-01-4 C₂₆H₂₉NO₂ 387.52 Z-isomer; distinct stereochemistry impacts receptor binding and metabolic stability
4-Hydroxytamoxifen (Afimoxifene) 68047-06-3 C₂₆H₂₉NO₂ 387.52 Z-isomer; hydroxyl at 4-position ; major active metabolite of Tamoxifen
Endoxifen Mixture (E/Z) C₂₅H₂₇NO₂ 373.50 Demethylated metabolite of 4-Hydroxytamoxifen; enhanced ER binding
Miproxifene 129612-87-9 C₂₉H₃₅NO₂ 429.59 Isopropyl substituent on phenyl ring; improved pharmacokinetic profile
Tamoxifen 10540-29-1 C₂₆H₂₉NO 371.52 Parent compound; lacks hydroxyl group; metabolized to active 4-hydroxy form

Functional and Pharmacological Differences

  • Stereochemistry : The (E)-Droloxifene isomer exhibits stronger anti-estrogenic activity compared to the (Z) -form, which may have partial agonist effects . In contrast, 4-Hydroxytamoxifen (Z-isomer) is a potent ER antagonist with 30–100× higher affinity than Tamoxifen .
  • Hydroxyl Position: Droloxifene’s 3-hydroxyl group vs. 4-Hydroxytamoxifen’s 4-hydroxyl alters metabolic stability.
  • Side Chain Modifications : Compounds like Miproxifene incorporate bulky substituents (e.g., isopropyl), which reduce hepatic toxicity and improve tissue selectivity .

Anticancer Activity

  • Droloxifene : In Phase III trials, showed superior endometrial safety over Tamoxifen but was discontinued due to insufficient efficacy in metastatic breast cancer .
  • 4-Hydroxytamoxifen : Used topically as Afimoxifene for benign breast lesions, leveraging its high ER affinity .
  • Tamoxifen-like Metallocifens : Recent studies highlight derivatives targeting mitochondrial thioredoxin reductase (TrxR2), inducing apoptosis in triple-negative breast cancer (TNBC) cells .

Receptor Binding Data

Compound ERα IC₅₀ (nM) ERβ IC₅₀ (nM) Selectivity Ratio (ERα/ERβ)
(E)-Droloxifene 0.8 2.5 3.1
4-Hydroxytamoxifen 0.3 1.2 4.0
Tamoxifen 12.0 45.0 3.8

Data adapted from

Biological Activity

3-(1-{4-[2-(Dimethylamino)ethoxy]phenyl}-2-phenylbut-1-en-1-yl)phenol, also known by its CAS Number 68047-06-3, is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C26H29NO2
  • Molecular Weight : 413.52 g/mol

Structural Characteristics

The compound features a dimethylamino group, which is known to influence its biological activity significantly. The presence of the phenolic structure contributes to its potential as a pharmacological agent.

Research indicates that this compound may interact with various biological targets:

  • Receptor Interaction : The compound has shown potential as a modulator of neurotransmitter receptors, particularly in the context of the central nervous system (CNS). It may act on serotonin and dopamine receptors, influencing mood and behavior.
  • Antioxidant Properties : Preliminary studies suggest that this compound exhibits antioxidant activity, which could be beneficial in mitigating oxidative stress-related conditions.

Antidepressant Activity

A study investigated the antidepressant-like effects of compounds similar to this compound in animal models. The results indicated significant reductions in depressive behaviors, suggesting a possible therapeutic use in treating depression .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. In vitro studies have demonstrated that it can inhibit pro-inflammatory cytokines, which are implicated in various chronic inflammatory diseases .

Case Studies and Research Findings

StudyFindingsImplications
Study 1 Demonstrated antidepressant-like effects in rodent modelsSuggests potential for treating depression
Study 2 Showed inhibition of pro-inflammatory cytokinesPotential application in chronic inflammatory diseases
Study 3 Investigated receptor binding affinitiesIndicates modulation of CNS activity

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 3-(1-{4-[2-(Dimethylamino)ethoxy]phenyl}-2-phenylbut-1-en-1-yl)phenol, and how can purity be optimized?

  • Methodological Answer : A multi-step synthesis is typically employed, starting with the condensation of 4-[2-(dimethylamino)ethoxy]benzaldehyde with a phenylbutenone intermediate. Key steps include Claisen-Schmidt condensation under basic conditions (e.g., NaOH/ethanol) and subsequent purification via column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate) . Purity optimization may involve recrystallization in polar aprotic solvents (e.g., acetonitrile) and validation by HPLC with UV detection (λ = 254 nm) .

Q. How should researchers approach structural characterization of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : 1H and 13C NMR to confirm the aromatic substitution pattern and dimethylaminoethoxy side chain (e.g., δ ~2.2 ppm for N(CH3)2 protons) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]+ ~434.2) and isotopic distribution .
  • FT-IR : Peaks at ~3400 cm−1 (phenolic O-H stretch) and ~1250 cm−1 (C-O-C ether linkage) .

Q. What are the primary biological screening assays for this compound?

  • Methodological Answer : Initial screens should include:

  • Cytotoxicity assays (MTT or resazurin reduction) in immortalized cell lines (e.g., HEK-293 or HepG2) at concentrations 1–100 μM .
  • Enzyme inhibition studies : Fluorescence-based assays for kinases or phosphatases, using ATP/ADP-Glo™ kits to quantify activity .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions between in vitro and in vivo pharmacological data?

  • Methodological Answer :

  • Dose-Response Calibration : Use pharmacokinetic (PK) modeling to align in vitro IC50 values with achievable plasma concentrations in vivo .
  • Metabolite Profiling : LC-MS/MS to identify active metabolites that may explain discrepancies (e.g., Phase I oxidation products) .
  • Tissue-Specific Delivery : Nanoformulation (e.g., liposomes) to enhance bioavailability, as seen in Aβ-targeting studies .

Q. What experimental frameworks are suitable for evaluating environmental stability and degradation pathways?

  • Methodological Answer :

  • Hydrolytic Stability : Incubate the compound in buffers (pH 4–9) at 25–50°C, monitoring degradation via UPLC-PDA over 30 days .
  • Photolysis Studies : Expose to UV-Vis light (λ = 300–400 nm) in aqueous solutions; quantify photoproducts using QTOF-MS .
  • Soil Microcosm Assays : Analyze aerobic/anaerobic biodegradation in loam soil, measuring CO2 evolution via GC-TCD .

Q. How can computational and experimental methods be integrated to study protein-ligand interactions?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., estrogen receptors) to predict binding modes .
  • Surface Plasmon Resonance (SPR) : Immobilize the target protein on a CM5 chip; measure binding kinetics (ka/kd) at 25°C .
  • Thermal Shift Assays : Monitor protein melting temperature (Tm) shifts via SYPRO Orange fluorescence to confirm stabilization .

Q. What strategies mitigate off-target toxicity while retaining therapeutic efficacy?

  • Methodological Answer :

  • Structural Analog Screening : Synthesize derivatives with modified substituents (e.g., replacing dimethylamino with pyrrolidino) and compare IC50/LC50 ratios .
  • Transcriptomic Profiling : RNA-seq of treated cells to identify dysregulated pathways; prioritize compounds with minimal impact on housekeeping genes .
  • In Silico Toxicity Prediction : Use ADMET Predictor™ or ProTox-II to flag hepatotoxic or genotoxic motifs early in development .

Data Analysis and Contradiction Management

Q. How should researchers address variability in antioxidant activity assays (e.g., DPPH vs. ORAC)?

  • Methodological Answer :

  • Standardize Radical Sources : Use freshly prepared DPPH (in methanol) and AAPH (for ORAC) to minimize batch variability .
  • Normalize to Reference Compounds : Report activity as Trolox equivalents and validate with internal controls (e.g., quercetin) .
  • Mechanistic Follow-Up : Employ EPR spectroscopy to confirm radical scavenging mechanisms .

Q. What statistical models are appropriate for analyzing dose-dependent effects in heterogeneous cell populations?

  • Methodological Answer :

  • Mixed-Effects Models : Account for inter-replicate variability using R/Bioconductor packages (e.g., lme4) .
  • Hill Slope Analysis : Fit sigmoidal curves to dose-response data (GraphPad Prism) to calculate EC50 and cooperativity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.